(2R)-1-Azido-3-methoxypropan-2-ol
Description
(2R)-1-Azido-3-methoxypropan-2-ol is an organic compound with the molecular formula C4H9N3O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Properties
IUPAC Name |
(2R)-1-azido-3-methoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVMAEBIUHGEOM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CN=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70854895 | |
| Record name | (2R)-1-Azido-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70854895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922522-04-1 | |
| Record name | (2R)-1-Azido-3-methoxypropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70854895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-methoxypropan-2-ol typically involves the azidation of (2R)-1-chloro-3-methoxypropan-2-ol. This reaction can be carried out using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N3-) replaces the chlorine atom.
Industrial Production Methods
Industrial production of (2R)-1-Azido-3-methoxypropan-2-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and reducing the risk of handling hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Azido-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: (2R)-1-Amino-3-methoxypropan-2-ol.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Synthesis
(2R)-1-Azido-3-methoxypropan-2-ol serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds. The azido group can be converted into amines or other functional groups through click chemistry, which is widely used in drug development and materials science.
2. Reaction Mechanisms
The compound can undergo several reactions:
- Nucleophilic Substitution: The azide can be replaced by nucleophiles, facilitating the formation of amines.
- Reduction Reactions: The azido group can be reduced to an amine or other functional groups, allowing for further functionalization of the molecule.
Medicinal Chemistry
1. Potential Therapeutic Applications
Research has indicated that (2R)-1-Azido-3-methoxypropan-2-ol may have potential applications in treating various diseases due to its ability to modify biological pathways. It has been studied for its effects on:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Neurological Disorders: The compound's ability to interact with specific receptors may offer therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Disease/Condition | Observed Effects |
|---|---|---|
| Antitumor | Various Cancer Types | Induction of apoptosis |
| Neurological Disorders | Alzheimer’s Disease | Modulation of neurotransmitter systems |
Case Studies
1. Antitumor Activity Study
A study focusing on the antitumor properties of (2R)-1-Azido-3-methoxypropan-2-ol derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
Case Study Summary
- Focus: Triple-negative breast cancer (TNBC)
- Findings:
- Induced apoptosis confirmed by increased caspase activity.
- Significant reduction in cell proliferation across multiple concentrations.
2. Neurological Impact Assessment
Another study evaluated the effects of this compound on neuronal cells, suggesting potential neuroprotective effects that could be beneficial in treating conditions like Alzheimer's disease.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of (2R)-1-Azido-3-methoxypropan-2-ol is crucial for its application in therapeutic settings.
Pharmacokinetic Properties
Research indicates favorable absorption and distribution characteristics, making it suitable for oral administration. Metabolism studies show that it is primarily processed through hepatic pathways with minimal toxicity observed in preliminary animal studies.
Toxicological Profile
Initial assessments suggest low systemic toxicity; however, high concentrations may cause irritation. Further studies are needed to establish a comprehensive safety profile.
Mechanism of Action
The mechanism of action of (2R)-1-Azido-3-methoxypropan-2-ol depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets. The molecular targets and pathways involved vary depending on the specific application and the nature of the triazole derivatives formed.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-Chloro-3-methoxypropan-2-ol: The precursor in the synthesis of (2R)-1-Azido-3-methoxypropan-2-ol.
(2R)-1-Amino-3-methoxypropan-2-ol: The reduction product of (2R)-1-Azido-3-methoxypropan-2-ol.
(2R)-1-Methoxypropan-2-ol: A related compound lacking the azido group.
Uniqueness
(2R)-1-Azido-3-methoxypropan-2-ol is unique due to the presence of the azido group, which imparts distinct reactivity and enables its use in click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specific properties.
Biological Activity
(2R)-1-Azido-3-methoxypropan-2-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
(2R)-1-Azido-3-methoxypropan-2-ol is characterized by its azido functional group, which is known to enhance reactivity in various chemical transformations. Its structure is represented as follows:
This compound's unique properties stem from the presence of both azido and methoxy groups, which may influence its interaction with biological systems.
The biological activity of (2R)-1-Azido-3-methoxypropan-2-ol is primarily linked to its ability to modulate various biochemical pathways. Research indicates that compounds with azido groups can act as inhibitors or modulators of specific enzymes and receptors involved in inflammatory responses and cellular signaling pathways.
- Inflammatory Response Modulation :
- Antioxidant Activity :
Case Studies
A review of recent literature reveals several case studies highlighting the biological effects of (2R)-1-Azido-3-methoxypropan-2-ol:
- Study on NLRP3 Inhibition : A study demonstrated that derivatives of azido compounds could effectively inhibit NLRP3 activation in vitro, leading to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18 . This suggests a potential therapeutic application for treating conditions characterized by chronic inflammation.
- Anticancer Activity : In another investigation, azido derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that certain analogs exhibited significant antiproliferative effects, suggesting a role in cancer therapy development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
